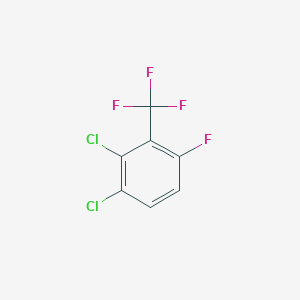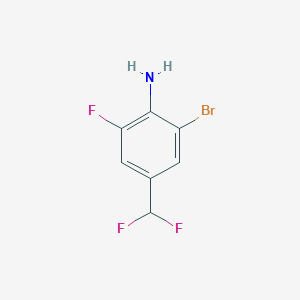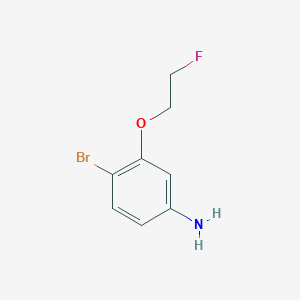
2,3-Dichloro-6-fluorobenzotrifluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-6-fluorobenzotrifluoride is an organic compound with the molecular formula C7H2Cl2F4. It is a derivative of benzotrifluoride, where two chlorine atoms and one fluorine atom are substituted at the 2, 3, and 6 positions, respectively. This compound is known for its applications in various chemical syntheses and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-fluorobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method is the direct fluorination and chlorination of benzotrifluoride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride, which facilitates the substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through a multi-step process involving the chlorination and fluorination of benzotrifluoride. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of high temperatures and pressures, as well as specific solvents to enhance the reaction efficiency.
化学反応の分析
Types of Reactions
2,3-Dichloro-6-fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can be used in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while oxidation can produce quinones.
科学的研究の応用
2,3-Dichloro-6-fluorobenzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Dichloro-6-fluorobenzotrifluoride involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in these reactions depend on the nature of the nucleophile and the reaction conditions.
類似化合物との比較
Similar Compounds
2,3-Dichlorobenzotrifluoride: Similar in structure but lacks the fluorine atom at the 6 position.
4-Chlorobenzotrifluoride: Contains a single chlorine atom and is used in similar applications.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and used in oxidation reactions.
Uniqueness
2,3-Dichloro-6-fluorobenzotrifluoride is unique due to the presence of both chlorine and fluorine atoms, which impart specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
特性
CAS番号 |
1221272-79-2 |
|---|---|
分子式 |
C7H2Cl2F4 |
分子量 |
232.99 g/mol |
IUPAC名 |
1,2-dichloro-4-fluoro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4/c8-3-1-2-4(10)5(6(3)9)7(11,12)13/h1-2H |
InChIキー |
XBZXZWUMNNFIIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride](/img/structure/B12088499.png)



![Acetic acid, 2-chloro-, [[4-(3,5-dichlorophenoxy)-3-nitrophenyl]iminomethyl]azanyl ester](/img/structure/B12088521.png)




![2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol](/img/structure/B12088556.png)

![1-(3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12088561.png)
